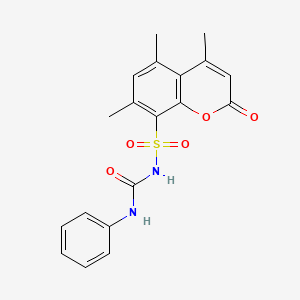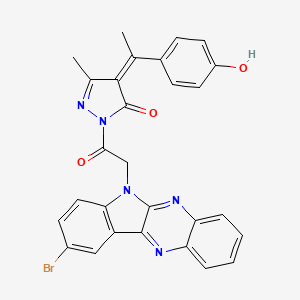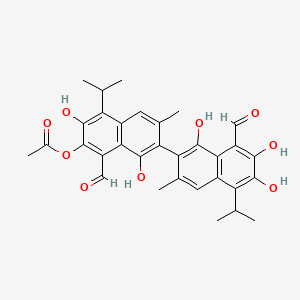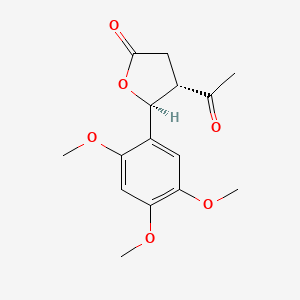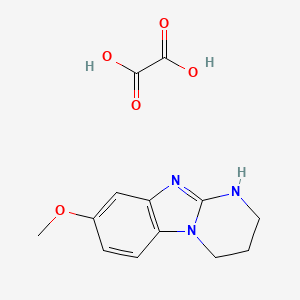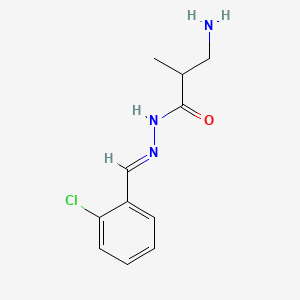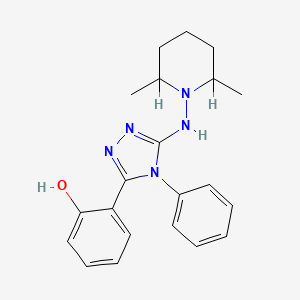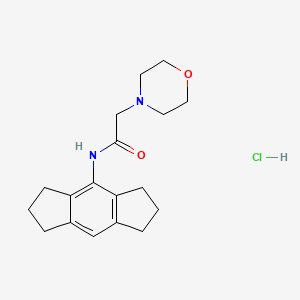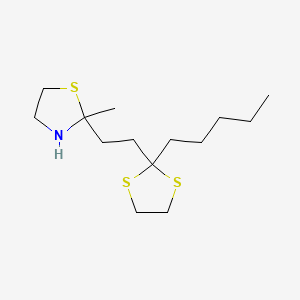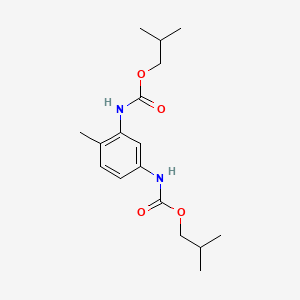
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C18H28N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety linked to a 4-methyl-1,3-phenylene group and bis(2-methylpropyl) ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester typically involves the reaction of 4-methyl-1,3-phenylenediamine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial production may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction and improve product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the isobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carbamate derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced ester groups.
Substitution: New carbamate compounds with substituted ester groups.
Applications De Recherche Scientifique
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an intermediate in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-hydroxyethyl) ester
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-ethylhexyl) ester
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-ethyl) ester
Uniqueness
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
71412-40-3 |
|---|---|
Formule moléculaire |
C17H26N2O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-methylpropyl N-[2-methyl-5-(2-methylpropoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-11(2)9-22-16(20)18-14-7-6-13(5)15(8-14)19-17(21)23-10-12(3)4/h6-8,11-12H,9-10H2,1-5H3,(H,18,20)(H,19,21) |
Clé InChI |
SXSDKEMBNDIWNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)OCC(C)C)NC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


